An In-depth Technical Guide to 2-Ethyl-4-oxopentanoic Acid: Structure, Properties, and Synthetic Landscape
An In-depth Technical Guide to 2-Ethyl-4-oxopentanoic Acid: Structure, Properties, and Synthetic Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-4-oxopentanoic acid (CAS No. 56369-71-2), a bifunctional organic molecule featuring both a carboxylic acid and a ketone. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert analysis based on established chemical principles and data from analogous structures. The guide covers its chemical structure, predicted physicochemical properties, potential synthetic routes, expected reactivity, and prospective applications, particularly as a versatile building block in medicinal chemistry and organic synthesis.
Introduction
2-Ethyl-4-oxopentanoic acid is a C7 carboxylic acid characterized by the presence of a ketone functional group at the 4-position and an ethyl substituent at the 2-position. This unique arrangement of functional groups imparts a range of chemical reactivities, making it an intriguing, albeit under-documented, building block for the synthesis of more complex molecular architectures. As a γ-keto acid, it possesses the potential for intramolecular cyclization and a variety of transformations at both the carboxylic acid and ketone moieties. This guide aims to provide a detailed scientific resource for researchers interested in the properties and synthetic utility of this compound.
Chemical Structure and Identification
The structural and identifying information for 2-Ethyl-4-oxopentanoic acid is summarized below.
| Identifier | Value |
| IUPAC Name | 2-ethyl-4-oxopentanoic acid[1] |
| CAS Number | 56369-71-2[1] |
| Molecular Formula | C₇H₁₂O₃[1] |
| Molecular Weight | 144.17 g/mol [1] |
| Canonical SMILES | CCC(CC(=O)C)C(=O)O[1] |
| InChI Key | TULILRZWOVSTLQ-UHFFFAOYSA-N[1] |
Structural Visualization
The 2D and 3D structures of 2-Ethyl-4-oxopentanoic acid are depicted below, illustrating the spatial arrangement of its atoms and functional groups.
Physicochemical Properties
| Property | Value (Predicted/Estimated) | Source/Basis |
| XLogP3 | 0.3 | Computed by PubChem[1] |
| Hydrogen Bond Donors | 1 | Computed by PubChem[1] |
| Hydrogen Bond Acceptors | 3 | Computed by PubChem[1] |
| Rotatable Bonds | 4 | Computed by PubChem[1] |
| Topological Polar Surface Area | 54.4 Ų | Computed by PubChem[1] |
| pKa (acidic) | ~4.5 | Estimated based on similar carboxylic acids |
| Boiling Point | >200 °C | Estimated based on similar keto acids |
| Solubility | Soluble in water and polar organic solvents | Inferred from functional groups |
Spectroscopic Profile (Predicted)
As experimental spectra are not widely published, this section provides predicted spectroscopic data based on the structure of 2-Ethyl-4-oxopentanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments.
-
-COOH: A broad singlet in the region of 10-12 ppm.
-
-CH(CO)CH₂-: A multiplet around 2.8-3.2 ppm.
-
-CH₂CO-: A multiplet around 2.5-2.8 ppm.
-
-COCH₃: A singlet around 2.1 ppm.
-
-CH₂CH₃: A quartet around 1.6-1.8 ppm.
-
-CH₂CH₃: A triplet around 0.9 ppm.
-
-
¹³C NMR: A ¹³C NMR spectrum is available on PubChem, which is consistent with the expected chemical shifts for the carbon atoms in the molecule.
-
-COOH: ~179 ppm
-
-C=O (ketone): ~208 ppm
-
-CH(COOH)-: ~45 ppm
-
-CH₂- (adjacent to ketone): ~40 ppm
-
-CH₂- (ethyl group): ~25 ppm
-
-CH₃ (ketone): ~30 ppm
-
-CH₃ (ethyl group): ~12 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands for the carboxylic acid and ketone functional groups.
-
O-H stretch (carboxylic acid): A broad band in the range of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=O stretch (ketone): A strong, sharp band around 1710-1730 cm⁻¹.
-
C-H stretch (alkane): Multiple bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 144. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da), the ethyl group (-CH₂CH₃, 29 Da), and the acetyl group (-COCH₃, 43 Da).
Synthesis and Reactivity
Plausible Synthetic Routes
While a specific, optimized synthesis for 2-Ethyl-4-oxopentanoic acid is not prominently documented, established methodologies for the synthesis of γ-keto acids can be applied. A logical and versatile approach would be a Michael addition reaction.
Michael Addition Approach:
A plausible synthesis involves the Michael addition of an enolate of a propanoic acid derivative to a vinyl ketone, followed by hydrolysis. For instance, the enolate of ethyl propionate could be reacted with methyl vinyl ketone, followed by acidic or basic hydrolysis of the resulting ester.
Experimental Protocol (Hypothetical):
-
Enolate Formation: Dissolve ethyl propionate in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). Cool the solution to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the lithium enolate.
-
Michael Addition: To the cold enolate solution, add methyl vinyl ketone dropwise. Allow the reaction to stir at -78 °C for several hours.
-
Workup and Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic layer and wash with brine. The crude ester can then be hydrolyzed by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the desired 2-Ethyl-4-oxopentanoic acid.
-
Purification: The final product can be purified by distillation under reduced pressure or by column chromatography.
Key Reactivity
The bifunctional nature of 2-Ethyl-4-oxopentanoic acid allows for a diverse range of chemical transformations.
-
Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification, conversion to an acid chloride, amide formation, and reduction to the corresponding alcohol.
-
Reactions of the Ketone: The ketone group is susceptible to nucleophilic attack, reduction to a secondary alcohol, and reactions at the α-protons.
-
Intramolecular Reactions: As a γ-keto acid, it can undergo intramolecular cyclization, particularly under acidic conditions, to form a five-membered lactone (a γ-lactone). This is a characteristic reaction of γ-keto acids.
-
Keto-Enol Tautomerism: The ketone exists in equilibrium with its enol tautomer, which can influence its reactivity, particularly in base-catalyzed reactions at the α-position.
Applications in Research and Drug Development
While specific applications of 2-Ethyl-4-oxopentanoic acid are not widely reported, its structure suggests significant potential as a versatile building block in several areas:
-
Medicinal Chemistry: Substituted pentanoic acids are scaffolds found in a variety of biologically active molecules. The presence of both a carboxylic acid and a ketone offers two points for diversification, allowing for the generation of libraries of compounds for screening in drug discovery programs. The γ-keto acid motif is a precursor to γ-hydroxy acids and γ-lactones, which are important structural motifs in many natural products and pharmaceuticals.
-
Organic Synthesis: This molecule can serve as a starting material for the synthesis of heterocyclic compounds. For example, condensation reactions with hydrazines or hydroxylamines can lead to the formation of pyrazolidinones or isoxazolidinones, respectively.
-
Materials Science: Carboxylic acids with alkyl chains can be used in the synthesis of polymers and as components of functional materials.
Safety and Handling
No specific safety data sheet (SDS) for 2-Ethyl-4-oxopentanoic acid is readily available. However, based on its functional groups, the following general precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: As a carboxylic acid, it is likely to be a skin and eye irritant. Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Flammability: The compound is likely combustible but not highly flammable. Store away from strong oxidizing agents.
Conclusion
2-Ethyl-4-oxopentanoic acid represents a valuable yet under-explored chemical entity. Its bifunctional nature provides a platform for a wide array of chemical transformations, positioning it as a useful building block in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation of its predicted properties and potential synthetic utility based on established chemical principles. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully unlock its potential.
References
-
PubChem. 2-Ethyl-4-oxopentanoic acid. National Center for Biotechnology Information. [Link].
